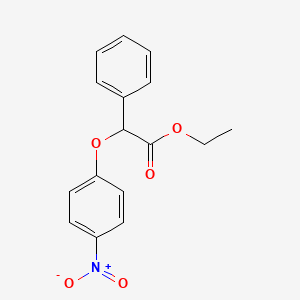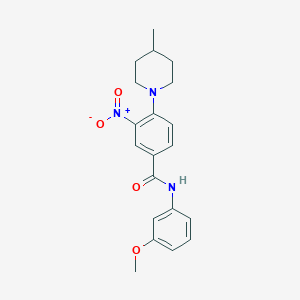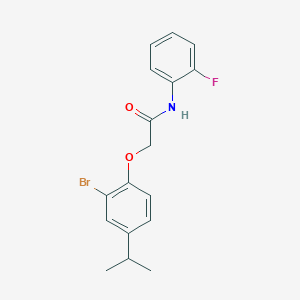![molecular formula C24H18N2O7S2 B4068564 N,N'-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4068564.png)
N,N'-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
Vue d'ensemble
Description
N,N'-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide, also known as Bis-Hydroxyphenyl-Dibenzofuran (BHDF), is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHDF is a derivative of the dibenzofuran family and is characterized by its unique structure, which contains two hydroxyphenyl groups and two sulfonamide groups.
Mécanisme D'action
The mechanism of action of BHDF is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. BHDF has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of protein kinase CK2, an enzyme involved in cell signaling and survival.
Biochemical and Physiological Effects:
BHDF has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of oxidative stress and inflammation. BHDF has also been found to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BHDF for lab experiments is its ability to inhibit cancer cell growth in vitro and in vivo, making it a valuable tool for cancer research. BHDF also has a low toxicity profile, which makes it a potentially safe and effective drug candidate. However, one of the limitations of BHDF is its relatively complex synthesis method, which may make it difficult and time-consuming to produce in large quantities.
Orientations Futures
There are several future directions for research on BHDF, including the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the optimization of its pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of BHDF and its potential interactions with other drugs and compounds.
In conclusion, BHDF is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its unique structure and low toxicity profile make it a valuable tool for investigating the mechanisms of cancer cell growth and survival. Further research is needed to fully understand the potential of BHDF and to optimize its pharmacological properties.
Applications De Recherche Scientifique
BHDF has been shown to have potential applications in scientific research, particularly in the field of cancer research. BHDF has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. BHDF has also been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Propriétés
IUPAC Name |
2-N,8-N-bis(2-hydroxyphenyl)dibenzofuran-2,8-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7S2/c27-21-7-3-1-5-19(21)25-34(29,30)15-9-11-23-17(13-15)18-14-16(10-12-24(18)33-23)35(31,32)26-20-6-2-4-8-22(20)28/h1-14,25-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHHLPJDRZCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~8~-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-amine](/img/structure/B4068483.png)
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4068490.png)
![ethyl 6-amino-4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B4068498.png)


![3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4068536.png)
![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4068542.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4068550.png)

![N-allyl-2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068561.png)
![2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4068581.png)
![4-(5-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4068583.png)
![1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B4068589.png)
![2-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4068603.png)